N-(1,3-benzodioxol-5-yl)-5-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carboxamide
Overview
Description
Compounds with a 1,3-benzodioxol-5-yl group are often found in drugs and other substances. For example, N-Ethylpentylone, a substance that has been placed in Schedule I of the Controlled Substances Act , contains a 1,3-benzodioxol-5-yl group . Another compound, Eutylone, is a designer drug of the phenethylamine class .
Molecular Structure Analysis
The molecular structure of compounds with a 1,3-benzodioxol-5-yl group can vary greatly depending on the other groups present in the molecule. For example, the molecular formula of N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine is C12H17NO2 .Chemical Reactions Analysis
The chemical reactions involving compounds with a 1,3-benzodioxol-5-yl group can be complex and varied. For example, N-Ethylpentylone and its isomers, salts, and salts of isomers have been placed in Schedule I of the Controlled Substances Act, indicating that they have a high potential for abuse .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For example, N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine is a white powder .Scientific Research Applications
Synthesis of Chemical Derivatives
The synthesis of novel chemical derivatives forms a significant portion of research related to thiazolo[3,2-a]pyrimidine compounds. Researchers have developed new routes to synthesize pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives. These syntheses involve condensation reactions and aim to explore the chemical diversity and potential applications of these compounds in various fields, including medicinal chemistry (Hassneen & Abdallah, 2003).
Potential Biological Activities
Anti-inflammatory and Analgesic Agents : Novel derivatives have been synthesized from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. These compounds were screened as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, indicating their potential use in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity : The synthesis of thiazolo and triazolo pyrimidines has been explored for their antimicrobial activity. For instance, 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides demonstrated more activity against certain strains than reference drugs, showing potential as antimicrobial agents (Kolisnyk et al., 2015).
Anti-HIV Agents : Research into benzo[4,5]isothiazolo[2,3-a]pyrimidine scaffolds has identified compounds with significant activity against human immunodeficiency virus type 1 (HIV-1). These findings highlight the potential of thiazolopyrimidine derivatives in antiviral therapy (Okazaki et al., 2015).
Antiproliferative Agents : A series of 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide derivatives showed potential as antiproliferative agents against different cancer cells, indicating their utility in cancer research and therapy (Huo et al., 2021).
Mechanism of Action
Safety and Hazards
Compounds with a 1,3-benzodioxol-5-yl group can have various safety and hazard profiles. For instance, synthetic cathinones like Eutylone have been reported to cause a number of stimulant-like adverse effects including tachycardia, hypertension, hyperthermia, palpitations, hyponatremia, tremor, seizures, vomiting, sweating, headache, and rhabdomyolysis .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c18-12(9-6-15-14-17(13(9)19)3-4-22-14)16-8-1-2-10-11(5-8)21-7-20-10/h1-2,5-6H,3-4,7H2,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYBEWDLIGFPPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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